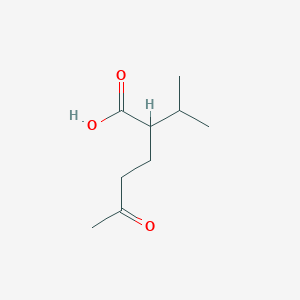
(3beta,5beta,9xi)-3,5,14-Trihydroxy-19-oxocard-20(22)-enolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,5beta,9xi)-3,5,14-Trihydroxy-19-oxocard-20(22)-enolide is a complex organic compound with significant biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5beta,9xi)-3,5,14-Trihydroxy-19-oxocard-20(22)-enolide typically involves multiple steps of organic reactions. The process often starts with a steroidal precursor, which undergoes hydroxylation and oxidation reactions to introduce the necessary functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and hydroxylating agents such as osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts to enhance reaction efficiency and selectivity. The process is optimized to ensure high yield and purity, often involving chromatographic purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta,5beta,9xi)-3,5,14-Trihydroxy-19-oxocard-20(22)-enolide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(3beta,5beta,9xi)-3,5,14-Trihydroxy-19-oxocard-20(22)-enolide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying steroidal chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular processes and potential as a biochemical marker.
Medicine: Explored for its therapeutic potential in treating various diseases, including its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production.
Mécanisme D'action
The mechanism of action of (3beta,5beta,9xi)-3,5,14-Trihydroxy-19-oxocard-20(22)-enolide involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering gene expression. The exact pathways depend on the biological context and the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-ecdysone: A related compound with similar hydroxylation patterns but different biological activity.
Beta-ecdysone: Another analog with variations in the hydroxyl group positions.
Uniqueness
(3beta,5beta,9xi)-3,5,14-Trihydroxy-19-oxocard-20(22)-enolide is unique due to its specific arrangement of hydroxyl groups and its distinct biological effects. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and therapeutic applications.
Propriétés
IUPAC Name |
(3S,5S,8R,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,13,15-18,25,27-28H,2-9,11-12H2,1H3/t15-,16+,17?,18+,20+,21-,22-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJLBQGVINUMMR-QSQRAYEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cycloheptyl]benzamide](/img/structure/B7780837.png)



![Benzeneacetic acid, alpha-[[(4-methoxyphenyl)sulfonyl]amino]-, (S)- (9CI)](/img/structure/B7780876.png)


![(5R,8R,10S,13S)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B7780891.png)
![2-[1-phenyl-meth-(z)-ylidene]-butyraldehyde, AldrichCPR](/img/structure/B7780896.png)
![(3bR,9aR,11aS)-7-methoxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-one](/img/structure/B7780898.png)

![4-[2-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B7780913.png)


